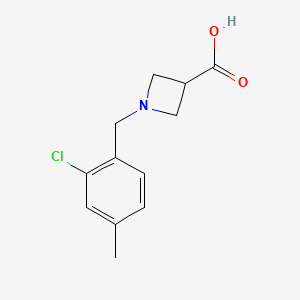
1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid
描述
1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
In terms of pharmacokinetics, the properties of azetidines can vary widely depending on their specific structure and functional groups. Factors such as solubility, stability, and permeability can all influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and reactivity of the compound .
生物活性
1-(2-Chloro-4-methylbenzyl)azetidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and comparative efficacy against various disease models.
Chemical Structure and Properties
The compound features an azetidine ring substituted with a chloro-methylbenzyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting various enzymes, including carbonic anhydrases and histone deacetylases, which are involved in cancer progression and other diseases .
- Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines, potentially through induction of apoptosis or cell cycle arrest .
Anticancer Activity
Recent studies have demonstrated that derivatives of azetidine compounds show significant cytotoxicity against several cancer cell lines. For instance, modifications to the azetidine structure have resulted in compounds with IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and ovarian cancer cell lines .
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.0 | Apoptosis induction |
| Compound A | HeLa | 0.65 | Cell cycle arrest |
| Compound B | CaCo-2 | 2.41 | Apoptosis induction |
In Vivo Studies
In vivo studies using xenograft models have indicated that compounds similar to this compound can significantly inhibit tumor growth. For example, a related compound demonstrated tumor growth inhibition rates exceeding 70% in human ovarian cancer models .
Case Studies
- Ovarian Cancer Treatment : A study involving a related azetidine derivative showed promising results in treating refractory ovarian cancer, leading to further optimization for clinical trials. The compound was found to be orally bioavailable and effective at low doses .
- Breast Cancer Models : In vitro experiments revealed that certain derivatives exhibited higher potency than standard chemotherapeutics like doxorubicin, suggesting potential for use as alternative therapies in breast cancer treatment .
属性
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8-2-3-9(11(13)4-8)5-14-6-10(7-14)12(15)16/h2-4,10H,5-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRAWTIJLJIIOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















